molecular formula C10H12N2O2S B8106928 Benzyl [amino(methylsulfanyl)methylene]carbamate

Benzyl [amino(methylsulfanyl)methylene]carbamate

Cat. No.: B8106928
M. Wt: 224.28 g/mol
InChI Key: ZHNUXJSPYNQQHV-UHFFFAOYSA-N
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Description

Benzyl [amino(methylsulfanyl)methylene]carbamate is an organic compound that belongs to the class of carbamates It is characterized by the presence of an imino group, a methylthio group, and a phenylmethyl ester group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzyl [amino(methylsulfanyl)methylene]carbamate can be achieved through several synthetic routes. One common method involves the reaction of phenylmethyl chloroformate with N-methylthioformamide in the presence of a base such as triethylamine. The reaction is typically carried out in an organic solvent like dichloromethane at low temperatures to prevent decomposition of the reactants .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

Benzyl [amino(methylsulfanyl)methylene]carbamate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Benzyl [amino(methylsulfanyl)methylene]carbamate has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis for the preparation of various derivatives.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential use as a pharmaceutical intermediate or active ingredient.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Benzyl [amino(methylsulfanyl)methylene]carbamate involves its interaction with specific molecular targets. The imino group can form hydrogen bonds with biological molecules, while the methylthio group can undergo oxidation-reduction reactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

  • N-[Imino(methylthio)methyl]-carbamic Acid Ethyl Ester
  • N-[Imino(methylthio)methyl]-carbamic Acid Methyl Ester
  • N-[Imino(methylthio)methyl]-carbamic Acid Butyl Ester

Uniqueness

Benzyl [amino(methylsulfanyl)methylene]carbamate is unique due to its phenylmethyl ester group, which imparts distinct chemical properties and reactivity compared to other similar compounds. This uniqueness makes it valuable for specific applications in research and industry .

Properties

IUPAC Name

benzyl (NE)-N-[amino(methylsulfanyl)methylidene]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N2O2S/c1-15-9(11)12-10(13)14-7-8-5-3-2-4-6-8/h2-6H,7H2,1H3,(H2,11,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZHNUXJSPYNQQHV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC(=NC(=O)OCC1=CC=CC=C1)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CS/C(=N/C(=O)OCC1=CC=CC=C1)/N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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